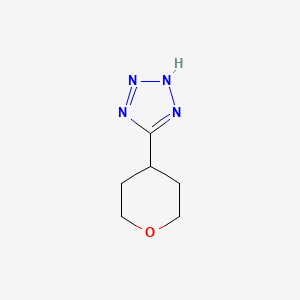

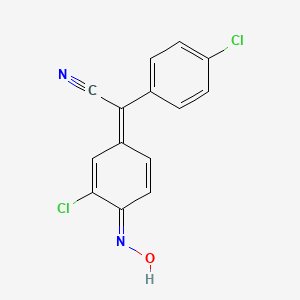

![molecular formula C8H5NO2S B2364307 Thieno[3,2-c]pyridine-7-carboxylic acid CAS No. 1367975-87-8](/img/structure/B2364307.png)

Thieno[3,2-c]pyridine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thieno[3,2-c]pyridine-7-carboxylic acid is a chemical compound with the CAS Number: 1367975-87-8 . It has a molecular weight of 179.2 . This compound is stored at room temperature and comes in a powder form . It is also known to exhibit activity as an anticancer agent .

Synthesis Analysis

The synthesis of thieno[3,2-c]pyridine derivatives has been reported in several studies . For instance, one study reported the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis

The molecular structure of Thieno[3,2-c]pyridine-7-carboxylic acid is represented by the Inchi Code: 1S/C8H5NO2S/c10-8(11)6-4-9-3-5-1-2-12-7(5)6/h1-4H, (H,10,11) . This compound has been used in the synthesis of various derivatives, which have been analyzed using single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving Thieno[3,2-c]pyridine-7-carboxylic acid are complex and can lead to a variety of products . For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis

Thieno[3,2-c]pyridine-7-carboxylic acid is a powder that is stored at room temperature .Scientific Research Applications

Anticancer Agent Development

Thieno[3,2-c]pyridine-7-carboxylic acid derivatives have shown promise as anticancer agents. These compounds are believed to inhibit tyrosine kinases associated with PDGFR or Raf, which are crucial in the signaling pathways for cell proliferation and survival. By targeting these pathways, these derivatives can act as antiangiogenic or anti-proliferative agents, potentially offering new avenues for cancer treatment .

Tyrosine Kinase Inhibition

The inhibition of tyrosine kinases is a significant area of research due to its implications in various disease states characterized by uncontrolled cell proliferation, such as cancer, atherosclerosis, and restenosis. Thieno[3,2-c]pyridine-7-carboxylic acid derivatives can play a crucial role in developing inhibitors that target these enzymes, thereby controlling disease progression .

MAPK Pathway Targeting

The MAPK (mitogen-activated protein kinase) pathway incorporates a broad array of proliferative signals initiated by receptor tyrosine kinase (RTK) and G protein-coupled receptors. Thieno[3,2-c]pyridine-7-carboxylic acid derivatives are part of the efforts to target this pathway, which is a potential strategy for anticancer therapies .

Antiangiogenic Therapy

Angiogenesis, the formation of new blood vessels, is a process often hijacked by cancer cells to ensure a steady supply of nutrients. Thieno[3,2-c]pyridine-7-carboxylic acid derivatives can be used to develop antiangiogenic therapies, disrupting the vascular support for tumors and inhibiting their growth .

Cell Proliferation Control

Controlling cell proliferation is vital for treating diseases where cell growth is abnormal. Thieno[3,2-c]pyridine-7-carboxylic acid derivatives can be used to research and develop treatments that regulate cell division and proliferation, particularly in the context of cancer .

Synthesis of GRK2 Inhibitors

G protein-coupled receptor kinase 2 (GRK2) is involved in the regulation of numerous physiological processes. Thieno[3,2-c]pyridine derivatives have been synthesized as GRK2 inhibitors, which could lead to new treatments for conditions where GRK2 is implicated, such as heart failure .

Mechanism of Action

Target of Action

Thieno[3,2-c]pyridine-7-carboxylic acid is believed to inhibit tyrosine kinases associated with PDGFR or Raf . These kinases are important enzymes of cells that perform essential functions by regulating cell division and proliferation . In addition, it has been developed into highly potent inhibitors of the kinase GRK2 .

Mode of Action

The compound interacts with its targets through hydrogen bond donor–acceptor hinge binder motifs, frequently used as ATP-mimetic kinase inhibitors . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .

Biochemical Pathways

The compound’s action on tyrosine kinases associated with PDGFR or Raf affects the MAPK pathways that incorporate a broad array of proliferative signals initiated by receptor tyrosine kinase (RTK) and G protein-coupled receptors . This leads to the regulation of cell division and proliferation, which is crucial in many disease states .

Result of Action

The compound’s action results in the inhibition of cell proliferation, making it a potential anti-cancer agent . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .

Safety and Hazards

Future Directions

The future directions for the research and development of Thieno[3,2-c]pyridine-7-carboxylic acid and its derivatives are promising. Given their potential anticancer activity , further studies could focus on optimizing their synthesis, improving their properties, and investigating their mechanism of action in more detail.

Relevant Papers Several papers have been published on Thieno[3,2-c]pyridine-7-carboxylic acid and its derivatives . These papers cover various aspects including synthesis, characterization, and biological activities of these compounds. They provide valuable insights into the properties and potential applications of Thieno[3,2-c]pyridine-7-carboxylic acid.

properties

IUPAC Name |

thieno[3,2-c]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)6-4-9-3-5-1-2-12-7(5)6/h1-4H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBJYOHDNFMBHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C(C=NC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1367975-87-8 |

Source

|

| Record name | Thieno[3,2-c]pyridine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

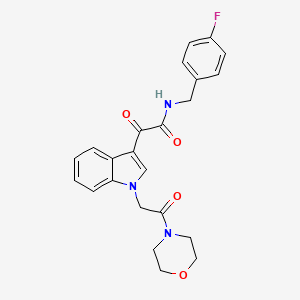

![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364227.png)

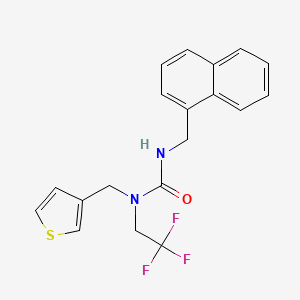

![N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide](/img/structure/B2364231.png)

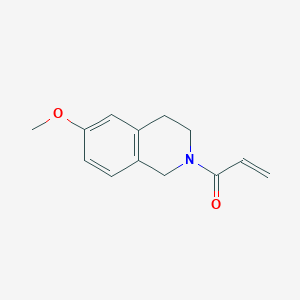

![2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2364234.png)

![3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364236.png)

![Bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2364239.png)

![1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate](/img/structure/B2364242.png)

![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2364243.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2364245.png)